1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine
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Overview
Description
1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine is an organic compound with the molecular formula C18H19ClN2O2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine can be synthesized through a multi-step process involving the following key steps:
Nitration: The nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene.
Benzylation: The benzylation of piperazine with benzyl chloride to form 1-benzylpiperazine.
Coupling Reaction: The coupling of 1-benzylpiperazine with 4-chloro-3-nitrotoluene under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and benzylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-Benzyl-4-[(4-amino-3-nitrophenyl)methyl]piperazine.
Substitution: 1-Benzyl-4-[(4-substituted-3-nitrophenyl)methyl]piperazine.
Oxidation: 1-Benzyl-4-[(4-chloro-3-nitrobenzoic acid)methyl]piperazine.
Scientific Research Applications
1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of substituted piperazines on biological systems, including their potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or inflammation.
Pathways Involved: It may modulate pathways such as the NF-kB inflammatory pathway or inhibit enzymes involved in neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
1-Benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine can be compared with other similar compounds:
1-Benzyl-4-[(4-methyl-3-nitrophenyl)methyl]piperazine: Similar structure but with a methyl group instead of a chloro group.
1-Benzyl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine: Similar structure but with a methoxy group instead of a chloro group.
1-Benzyl-4-[(4-fluoro-3-nitrophenyl)methyl]piperazine: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness: The presence of the chloro group in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-benzyl-4-[(4-chloro-3-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-7-6-16(12-18(17)22(23)24)14-21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMMJRFZWSLONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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